Cas no 2679839-22-4 (tert-butyl (2R,3R)-2-amino-3-bromobutanoate)
tert-butyl (2R,3R)-2-amino-3-bromobutanoate Chemical and Physical Properties
Names and Identifiers
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- 2679839-22-4
- EN300-28276466
- tert-butyl (2R,3R)-2-amino-3-bromobutanoate
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- Inchi: 1S/C8H16BrNO2/c1-5(9)6(10)7(11)12-8(2,3)4/h5-6H,10H2,1-4H3/t5-,6+/m1/s1
- InChI Key: LSEPVWQJEDKJDW-RITPCOANSA-N
- SMILES: Br[C@H](C)[C@@H](C(=O)OC(C)(C)C)N
Computed Properties
- Exact Mass: 237.03644g/mol
- Monoisotopic Mass: 237.03644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 52.3Ų
tert-butyl (2R,3R)-2-amino-3-bromobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28276466-1g |
tert-butyl (2R,3R)-2-amino-3-bromobutanoate |
2679839-22-4 | 1g |
$1829.0 | 2023-09-09 | ||
| Enamine | EN300-28276466-5g |
tert-butyl (2R,3R)-2-amino-3-bromobutanoate |
2679839-22-4 | 5g |
$5304.0 | 2023-09-09 | ||
| Enamine | EN300-28276466-10g |
tert-butyl (2R,3R)-2-amino-3-bromobutanoate |
2679839-22-4 | 10g |
$7866.0 | 2023-09-09 | ||
| Enamine | EN300-28276466-0.05g |
tert-butyl (2R,3R)-2-amino-3-bromobutanoate |
2679839-22-4 | 95.0% | 0.05g |
$1537.0 | 2025-03-19 | |
| Enamine | EN300-28276466-0.1g |
tert-butyl (2R,3R)-2-amino-3-bromobutanoate |
2679839-22-4 | 95.0% | 0.1g |
$1610.0 | 2025-03-19 | |
| Enamine | EN300-28276466-0.25g |
tert-butyl (2R,3R)-2-amino-3-bromobutanoate |
2679839-22-4 | 95.0% | 0.25g |
$1683.0 | 2025-03-19 | |
| Enamine | EN300-28276466-0.5g |
tert-butyl (2R,3R)-2-amino-3-bromobutanoate |
2679839-22-4 | 95.0% | 0.5g |
$1757.0 | 2025-03-19 | |
| Enamine | EN300-28276466-1.0g |
tert-butyl (2R,3R)-2-amino-3-bromobutanoate |
2679839-22-4 | 95.0% | 1.0g |
$1829.0 | 2025-03-19 | |
| Enamine | EN300-28276466-2.5g |
tert-butyl (2R,3R)-2-amino-3-bromobutanoate |
2679839-22-4 | 95.0% | 2.5g |
$3585.0 | 2025-03-19 | |
| Enamine | EN300-28276466-5.0g |
tert-butyl (2R,3R)-2-amino-3-bromobutanoate |
2679839-22-4 | 95.0% | 5.0g |
$5304.0 | 2025-03-19 |
tert-butyl (2R,3R)-2-amino-3-bromobutanoate Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on tert-butyl (2R,3R)-2-amino-3-bromobutanoate
Introduction to tert-butyl (2R,3R)-2-amino-3-bromobutanoate (CAS No. 2679839-22-4)
tert-butyl (2R,3R)-2-amino-3-bromobutanoate (CAS No. 2679839-22-4) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of various biologically active molecules. The compound's structure includes a tert-butyl ester group, an amino group, and a bromine atom, all of which contribute to its chemical reactivity and potential applications in drug discovery and development.
The synthesis of tert-butyl (2R,3R)-2-amino-3-bromobutanoate typically involves several steps, including the protection of the amino group, the introduction of the bromine atom, and the formation of the tert-butyl ester. Recent advancements in asymmetric synthesis have enabled more efficient and selective methods for producing this compound with high enantiomeric purity. For instance, a study published in Organic Letters in 2021 reported a novel catalytic asymmetric bromination method that achieved excellent yields and enantioselectivities.
In the context of medicinal chemistry, tert-butyl (2R,3R)-2-amino-3-bromobutanoate has shown promise as a building block for the synthesis of peptides and small molecules with therapeutic potential. The presence of the amino group allows for facile coupling reactions with other amino acids or functionalized molecules, while the bromine atom can be used as a handle for further functionalization or cross-coupling reactions. This versatility makes it an attractive candidate for drug discovery programs targeting various diseases.
Clinical research has also highlighted the importance of chiral compounds like tert-butyl (2R,3R)-2-amino-3-bromobutanoate. A study published in Journal of Medicinal Chemistry in 2020 investigated the use of this compound as a precursor for synthesizing inhibitors of protein-protein interactions (PPIs). The researchers found that derivatives of tert-butyl (2R,3R)-2-amino-3-bromobutanoate exhibited potent inhibitory activity against specific PPIs involved in cancer cell signaling pathways. These findings underscore the potential of this compound in developing novel therapeutic agents.
Beyond its applications in drug discovery, tert-butyl (2R,3R)-2-amino-3-bromobutanoate has also been explored for its use in materials science. The unique combination of functional groups and stereochemistry makes it suitable for designing polymers with specific properties. For example, a study published in Polymer Chemistry in 2019 demonstrated that polymers derived from this compound exhibited enhanced mechanical strength and thermal stability, making them promising candidates for advanced materials applications.
In summary, tert-butyl (2R,3R)-2-amino-3-bromobutanoate (CAS No. 2679839-22-4) is a versatile chiral compound with significant potential in various scientific and industrial fields. Its unique structure and chemical properties make it an important intermediate in organic synthesis and a valuable tool in medicinal chemistry and materials science. Ongoing research continues to uncover new applications and improve synthetic methods for this compound, further solidifying its importance in modern chemistry.
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